molecular formula C4H7IO B1206920 4-Iodobutyraldehyde CAS No. 77406-93-0

4-Iodobutyraldehyde

Cat. No. B1206920
CAS RN: 77406-93-0
M. Wt: 198 g/mol
InChI Key: ZQTKCMWSSKTZHN-UHFFFAOYSA-N
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Description

4-Iodobutyraldehyde is a chemical compound with the molecular formula C4H7IO and a molecular weight of 198 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of 4-Iodobutyraldehyde can be achieved from Cyclobutanol . The synthesis process involves two stages. In the first stage, cyclobutanol reacts with [bis (pyridine)iodine] + tetrafluoroborate in dichloromethane at 20°C for 12 hours under UV-irradiation. In the second stage, the reaction is carried out with sulfuric acid in water .


Molecular Structure Analysis

The molecular structure of 4-Iodobutyraldehyde consists of 4 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure can be found in the referenced material .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Iodobutyraldehyde are not detailed in the search results, it’s important to note that the compound, like others, will undergo reactions based on its functional groups and reaction conditions .


Physical And Chemical Properties Analysis

The boiling point of 4-Iodobutyraldehyde is predicted to be 194.4±23.0 °C and its density is predicted to be 1.788±0.06 g/cm3 .

Safety And Hazards

While specific safety data for 4-Iodobutyraldehyde was not found, it’s important to handle all chemicals with care. Laboratory chemicals should not be used for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

4-iodobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTKCMWSSKTZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228120
Record name 4-Iodobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobutyraldehyde

CAS RN

77406-93-0
Record name 4-Iodobutyraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077406930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodobutyraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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